3,4-difluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide
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Overview
Description
3,4-difluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide is a fluorinated benzamide derivative. This compound is of interest due to its unique chemical structure, which includes fluorine atoms and a pyrrolidinyl-pyridine moiety. The presence of fluorine atoms often imparts unique physical, chemical, and biological properties to the compound, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide typically involves multiple steps. One common approach is the nucleophilic substitution reaction, where a fluorinated benzoyl chloride reacts with a pyrrolidinyl-pyridine derivative under basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3,4-difluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target proteins or enzymes. This can lead to the inhibition or modulation of the target’s activity, affecting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-difluorobenzamide: Lacks the pyrrolidinyl-pyridine moiety, resulting in different chemical and biological properties.
N-(2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide: Lacks the fluorine atoms, which may reduce its potency and specificity in biological applications.
Uniqueness
3,4-difluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide is unique due to the combination of fluorine atoms and the pyrrolidinyl-pyridine moiety. This structural feature imparts enhanced stability, reactivity, and biological activity compared to its non-fluorinated or non-pyrrolidinyl analogs .
Properties
IUPAC Name |
3,4-difluoro-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O2/c18-13-4-3-12(9-14(13)19)17(24)21-10-11-5-6-20-15(8-11)22-7-1-2-16(22)23/h3-6,8-9H,1-2,7,10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFIYEICWQIUQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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